Aziridine-2-carbonitrile
Overview
Description
Aziridine-2-carbonitrile is an organic compound with the molecular formula C3H4N2. It is a three-membered nitrogen-containing heterocycle, making it part of the aziridine family. Aziridines are known for their high reactivity due to the significant ring strain in their three-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For example, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For instance, the Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of aminoethanol . Another industrial method is the Wenker synthesis, which converts aminoethanol to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: Aziridine-2-carbonitrile undergoes various chemical reactions, primarily due to the ring strain and the presence of the nitrile group. The compound is highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be classified into several types:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain products.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form oxaziridines or other oxidized products.
Substitution Reactions: The nitrile group in this compound can participate in substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peroxides, oxaziridines
Reducing Agents: Metal hydrides, hydrogen gas
Major Products Formed:
From Nucleophilic Ring-Opening: Open-chain amines, alcohols, thiols
From Oxidation: Oxaziridines, other oxidized derivatives
From Reduction: Amines, reduced derivatives
Scientific Research Applications
Aziridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aziridine-2-carbonitrile primarily involves its high reactivity towards nucleophiles. The ring strain in the aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the alkylation of nucleophilic sites in biomolecules, such as DNA and proteins . The nitrile group can also participate in various chemical transformations, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
- Aziridine-2-carboxylic acid
- Aziridine-2-carboxamide
- N-tosylaziridine-2-carboxylic acid derivatives
Properties
IUPAC Name |
aziridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c4-1-3-2-5-3/h3,5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUFTROELAOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955485 | |
Record name | Aziridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33898-53-2 | |
Record name | 2-Cyanoaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33898-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aziridine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aziridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aziridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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